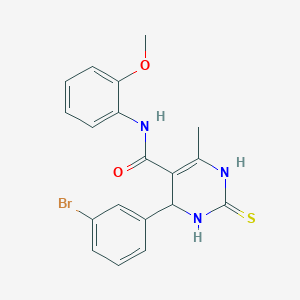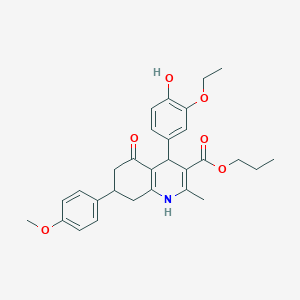![molecular formula C20H22N4O2 B5181803 6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5181803.png)
6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one, also known as PDP, is a highly potent and selective inhibitor of the protein kinase CK1δ, which plays a critical role in regulating circadian rhythms and other cellular processes. The development of PDP has led to significant advances in understanding the molecular mechanisms underlying circadian rhythms and other biological processes, and has the potential to lead to new treatments for a variety of diseases.
Mécanisme D'action
6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one acts as a highly selective inhibitor of the protein kinase CK1δ, which plays a critical role in regulating circadian rhythms and other cellular processes. By inhibiting CK1δ, 6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one disrupts the molecular mechanisms that underlie circadian rhythms, leading to a variety of physiological effects.
Biochemical and Physiological Effects
6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been shown to have significant effects on circadian rhythms, including changes in sleep patterns, metabolism, and immune function. In addition, 6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been shown to have potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is its high selectivity for CK1δ, which allows researchers to study the molecular mechanisms underlying circadian rhythms and other cellular processes with a high degree of specificity. However, one limitation of 6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for research on 6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one, including further studies of its effects on circadian rhythms and other physiological processes, as well as investigations into its potential therapeutic applications in a variety of diseases. In addition, there is a need for the development of new synthetic methods for 6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one and related compounds, as well as the development of more efficient methods for delivering 6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one to cells and tissues. Overall, the development of 6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has opened up new avenues for research into the molecular mechanisms underlying circadian rhythms and other cellular processes, and has the potential to lead to significant advances in our understanding of human biology and disease.
Méthodes De Synthèse
The synthesis of 6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one involves a multi-step process that begins with the preparation of the pyrido[4,3-d]pyrimidine core structure. This is achieved through a reaction between 2-aminopyridine and 4-chloro-5-methylpyrimidine, followed by a series of transformations to introduce the isopropylphenyl and morpholinyl substituents. The final step involves the conversion of the intermediate to the desired product using a palladium-catalyzed coupling reaction.
Applications De Recherche Scientifique
6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and metabolic disorders. In addition, 6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been shown to have significant effects on circadian rhythms, which play a critical role in regulating a wide range of physiological processes, including sleep, metabolism, and immune function.
Propriétés
IUPAC Name |
2-morpholin-4-yl-6-(4-propan-2-ylphenyl)pyrido[4,3-d]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-14(2)15-3-5-16(6-4-15)24-8-7-18-17(19(24)25)13-21-20(22-18)23-9-11-26-12-10-23/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWCWUZTNIGRNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=CC3=NC(=NC=C3C2=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(morpholin-4-yl)-6-[4-(propan-2-yl)phenyl]pyrido[4,3-d]pyrimidin-5(6H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-8-nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5181720.png)
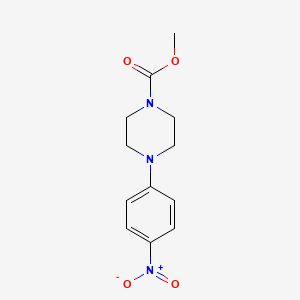
![N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide](/img/structure/B5181743.png)
![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5181750.png)
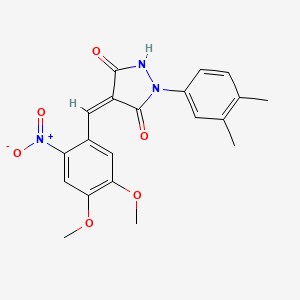
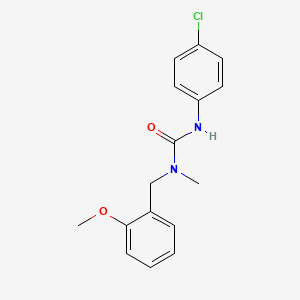
![methyl 4-({[(4-ethyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5181775.png)

![5'-bromo-7'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5181795.png)
![2-[(4-chlorophenyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5181808.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}butanamide](/img/structure/B5181814.png)
![ethyl ({[(4-methoxybenzoyl)amino]carbonothioyl}thio)acetate](/img/structure/B5181819.png)
